![molecular formula C12H29NO5Si B14203914 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol CAS No. 870071-22-0](/img/structure/B14203914.png)
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is an organosilicon compound that features both silane and amino functionalities. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol typically involves the reaction of 3-(Triethoxysilyl)propylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-(Triethoxysilyl)propylamine and glycidol.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Procedure: The reactants are mixed and heated to the reflux temperature of the solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of silanols or other substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: The compound is used to modify surfaces of materials to enhance their properties, such as hydrophobicity or adhesion.
Coupling Agent: It acts as a coupling agent in composite materials, improving the bond between organic and inorganic components.
Biology:
Bioconjugation: The amino group allows for the conjugation of biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery systems.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.
Coatings: The compound is used in coatings to enhance their protective properties and adhesion to substrates.
Mecanismo De Acción
The mechanism of action of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol involves its ability to form covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. The amino group can interact with other functional groups, providing additional bonding sites and enhancing the overall adhesion and compatibility of the material.
Comparación Con Compuestos Similares
(3-Aminopropyl)triethoxysilane: Similar structure but lacks the diol functionality.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of an amino group.
Uniqueness:
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is unique due to the presence of both amino and diol functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
This compound’s versatility and ability to form strong bonds with various substrates make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
870071-22-0 |
|---|---|
Fórmula molecular |
C12H29NO5Si |
Peso molecular |
295.45 g/mol |
Nombre IUPAC |
3-(3-triethoxysilylpropylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H29NO5Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-13-10-12(15)11-14/h12-15H,4-11H2,1-3H3 |
Clave InChI |
ZBTCDKYSDZMOBY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNCC(CO)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
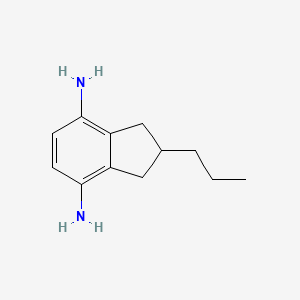
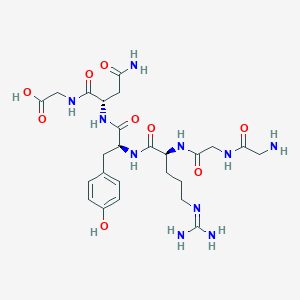

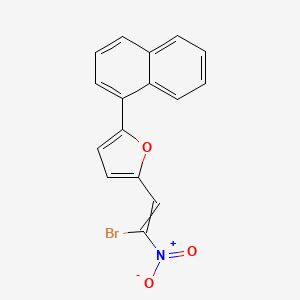
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)

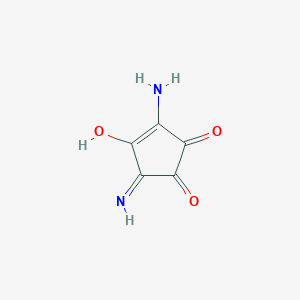
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
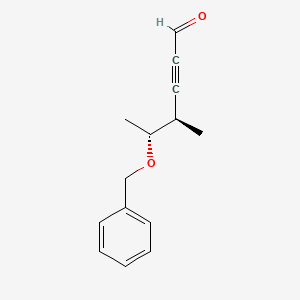
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
